molecular formula C20H31N3O B2458995 N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide CAS No. 874000-76-7

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide

Cat. No.: B2458995
CAS No.: 874000-76-7
M. Wt: 329.488
InChI Key: HRMNOAAPWKIESK-UHFFFAOYSA-N
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Description

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenylpiperazine moiety linked to a cyclohexanecarboxamide group via a propyl chain, making it a versatile molecule for various chemical reactions and biological interactions.

Biochemical Analysis

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .

Cellular Effects

It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined . It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is thought that it may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is speculated that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the phenylpiperazine ring.

    Linking the Propyl Chain: The phenylpiperazine intermediate is then reacted with a propyl halide under basic conditions to introduce the propyl chain.

    Cyclohexanecarboxamide Formation: Finally, the propyl-substituted phenylpiperazine is reacted with cyclohexanecarboxylic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or propyl derivatives.

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-[3-(4-phenylpiperazin-1-yl)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one: Exhibits antiarrhythmic and antihypertensive activities.

Uniqueness

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is unique due to its specific combination of a phenylpiperazine moiety with a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMNOAAPWKIESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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